2-(3,4,5-Trimethoxyphenyl)-4h-3,1-benzoxazin-4-one

Descripción general

Descripción

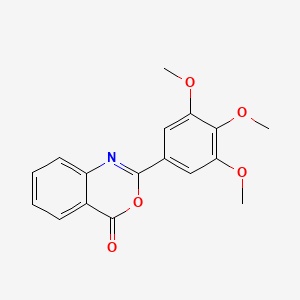

2-(3,4,5-Trimethoxyphenyl)-4h-3,1-benzoxazin-4-one is a chemical compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a benzoxazinone core with a 3,4,5-trimethoxyphenyl group attached, which contributes to its distinctive properties.

Mecanismo De Acción

Target of Action

The compound 2-(3,4,5-Trimethoxyphenyl)-4h-3,1-benzoxazin-4-one contains a trimethoxyphenyl (TMP) group, which is known to be a versatile pharmacophore . The TMP group has been found to inhibit several targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug efflux, and cell proliferation .

Mode of Action

The TMP group in the compound interacts with its targets, leading to their inhibition . For instance, it fits into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . It also inhibits ERK2 protein and its phosphorylation . .

Biochemical Pathways

The TMP group affects several biochemical pathways due to its multi-target inhibition . It impacts the microtubule dynamics by inhibiting tubulin, affecting cell division . It also influences the heat shock response, redox homeostasis, gene expression, signal transduction, drug efflux, and cell proliferation pathways .

Result of Action

The TMP group exhibits diverse bioactivity effects . It has shown notable anti-cancer effects by effectively inhibiting its targets . It also displays anti-fungal, anti-bacterial, and antiviral activities . Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent . It also has anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Análisis Bioquímico

Biochemical Properties

The 2-(3,4,5-Trimethoxyphenyl)-4h-3,1-benzoxazin-4-one compound is part of the trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

The this compound compound has shown to have significant effects on various types of cells. For instance, it has been found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)-4h-3,1-benzoxazin-4-one typically involves the condensation of 3,4,5-trimethoxyaniline with an appropriate benzoyl chloride derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)-4h-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazinone ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzoxazinone derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that benzoxazinones exhibit significant anticancer properties. Studies have shown that derivatives of benzoxazinones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound 2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one has been investigated for its potential to target specific pathways involved in tumor growth and metastasis.

Antioxidant Properties

The compound's structure allows it to act as an antioxidant. Antioxidants are crucial in preventing oxidative stress-related diseases. Preliminary studies suggest that this compound can scavenge free radicals effectively, which may contribute to its protective effects against cellular damage.

Materials Science Applications

Polymer Chemistry

In materials science, benzoxazinones are being explored as additives in polymer formulations. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that such modifications can lead to improved performance in high-temperature applications.

Nanocomposites

The compound is also being studied for its role in the development of nanocomposites. Its ability to interact with nanoparticles can lead to enhanced dispersion and stability within composite materials. This application is particularly relevant in creating advanced materials for electronics and aerospace industries.

Environmental Applications

Pesticide Development

The structural characteristics of benzoxazinones make them suitable candidates for developing new pesticides. Research has shown that compounds similar to this compound exhibit herbicidal and insecticidal activities. This application could lead to more effective and environmentally friendly pest control solutions.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various benzoxazinone derivatives, including this compound. The findings demonstrated a significant reduction in cell viability in breast cancer cell lines when treated with this compound.

Case Study 2: Polymer Enhancement

In a collaborative study between universities focused on polymer science, researchers incorporated this compound into polycarbonate matrices. The results indicated an increase in thermal resistance and mechanical strength compared to control samples without the additive.

Comparación Con Compuestos Similares

Similar Compounds

- 3,4,5-Trimethoxyphenylacetonitrile

- 3,4,5-Trimethoxycinnamic acid

- 3,4,5-Trimethoxyphenylprop-2-en-1-one

Uniqueness

2-(3,4,5-Trimethoxyphenyl)-4h-3,1-benzoxazin-4-one is unique due to its benzoxazinone core combined with the 3,4,5-trimethoxyphenyl group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

2-(3,4,5-Trimethoxyphenyl)-4H-3,1-benzoxazin-4-one (CAS Number: 40728-74-3) is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 313.3047 g/mol. The structure features a benzoxazine ring fused with a trimethoxyphenyl group, which is crucial for its biological activity.

Antiproliferative Activity

Research has demonstrated that derivatives containing the 3,4,5-trimethoxyphenyl fragment exhibit potent antiproliferative activity . A notable study indicated that compounds similar to this compound can inhibit cell proliferation by targeting microtubule dynamics. Specifically, one derivative showed an IC50 value of 0.45 μM against MGC-803 cells by inducing G2/M phase arrest and apoptosis through mitochondrial membrane potential changes and tubulin polymerization inhibition .

The mechanism underlying the antiproliferative effects involves binding to the colchicine site on tubulin. This interaction disrupts microtubule formation and leads to cell cycle arrest and apoptosis. A study reported that the compound's ability to alter mitochondrial membrane potential was also significant in triggering apoptotic pathways .

Cytotoxicity Studies

In vitro studies have been conducted on various cancer cell lines, including HepG2 (hepatocellular carcinoma). Compounds derived from the benzoxazinone structure showed cytotoxicity with IC50 values ranging from 1.38 μM to 3.21 μM , indicating strong potential as anticancer agents . The apoptotic effects were further confirmed through flow cytometry analysis.

Study 1: Antiproliferative Effects on MGC-803 Cells

A recent study synthesized several benzoxazinone derivatives and evaluated their antiproliferative effects on MGC-803 cells. The compound with the highest potency exhibited an IC50 value of 0.45 μM and was found to induce apoptosis via mitochondrial pathways .

Study 2: HepG2 Cell Line Analysis

Another investigation focused on HepG2 cells treated with various compounds derived from this compound. The most effective compound increased early and late apoptosis rates significantly compared to controls, demonstrating its potential as a chemotherapeutic agent .

Summary of Biological Activities

Propiedades

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-20-13-8-10(9-14(21-2)15(13)22-3)16-18-12-7-5-4-6-11(12)17(19)23-16/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQZIMHWABGZNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961151 | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40728-74-3 | |

| Record name | NSC159070 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4,5-TRIMETHOXYPHENYL)-4H-3,1-BENZOXAZIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.